
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE is a chemical compound with the molecular formula C18H15Cl2NO3S and a molecular weight of 396.3 g/mol. This compound is known for its unique structure, which includes a morpholine ring, a carbothioyl group, and a dichlorobenzoate moiety.
Métodos De Preparación
The synthesis of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE typically involves the reaction of 4-(morpholinocarbothioyl)phenol with 2,4-dichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichlorobenzoate moiety may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar compounds to 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE include other carbothioyl-substituted phenyl benzoates and morpholine derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 4-(morpholinocarbothioyl)phenyl benzoate lacks the dichloro substitution, which can affect its reactivity and binding properties.
Propiedades
Fórmula molecular |
C18H15Cl2NO3S |
|---|---|
Peso molecular |
396.3g/mol |
Nombre IUPAC |
[4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C18H15Cl2NO3S/c19-13-3-6-15(16(20)11-13)18(22)24-14-4-1-12(2-5-14)17(25)21-7-9-23-10-8-21/h1-6,11H,7-10H2 |
Clave InChI |
OBODUQRARMYBLM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



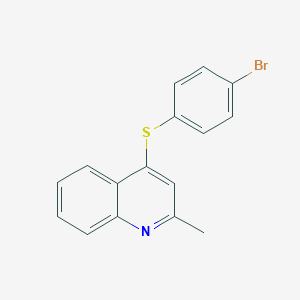
![2-[(2-Hydroxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid](/img/structure/B370995.png)
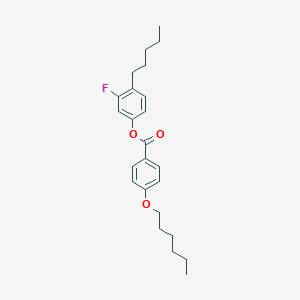
amino]ethanol](/img/structure/B370999.png)

![4'-(Undecyloxy)[1,1'-biphenyl]-4-yl 4-octyl-2-(4-pentenyloxy)benzoate](/img/structure/B371004.png)
![4-[5-(3-Butenyl)-1,3-dioxan-2-yl]benzonitrile](/img/structure/B371008.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4-heptylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B371011.png)
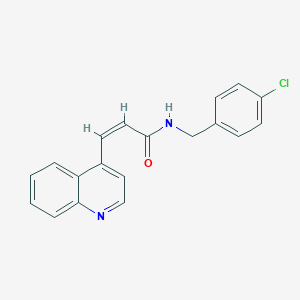
![N-{[(4-methylphenyl)sulfanyl]methyl}-4-nitroaniline](/img/structure/B371013.png)
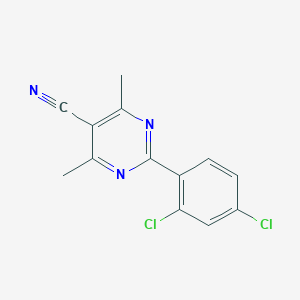
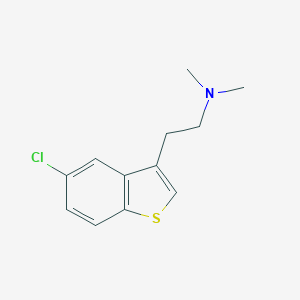
![1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine](/img/structure/B371016.png)
